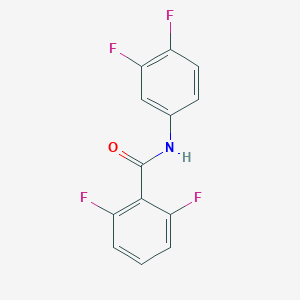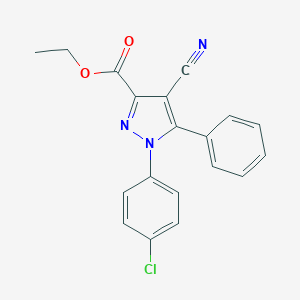![molecular formula C28H12F4OS2 B374057 6,13,21,28-tetrafluoro-17-oxa-9,25-dithiaheptacyclo[16.13.0.02,16.03,8.010,15.019,24.026,31]hentriaconta-1(18),2(16),3(8),4,6,10(15),11,13,19(24),20,22,26(31),27,29-tetradecaene](/img/structure/B374057.png)
6,13,21,28-tetrafluoro-17-oxa-9,25-dithiaheptacyclo[16.13.0.02,16.03,8.010,15.019,24.026,31]hentriaconta-1(18),2(16),3(8),4,6,10(15),11,13,19(24),20,22,26(31),27,29-tetradecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,13,21,28-tetrafluoro-17-oxa-9,25-dithiaheptacyclo[16.13.0.02,16.03,8.010,15.019,24.026,31]hentriaconta-1(18),2(16),3(8),4,6,10(15),11,13,19(24),20,22,26(31),27,29-tetradecaene is a complex organic compound with the molecular formula C28H12F4OS2 and a molecular weight of 504.52 g/mol . This compound is characterized by its unique structure, which includes multiple fused rings and fluorine atoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,13,21,28-tetrafluoro-17-oxa-9,25-dithiaheptacyclo[16.13.0.02,16.03,8.010,15.019,24.026,31]hentriaconta-1(18),2(16),3(8),4,6,10(15),11,13,19(24),20,22,26(31),27,29-tetradecaene typically involves regioselective intermolecular Suzuki coupling followed by intramolecular Ullmann C–O coupling reactions . The reaction conditions include the use of catalysts such as Pd(PPh3)4 and copper(I) thiophene-2-carboxylate (CuTc), with K3PO4·3H2O as the base and tert-butanol as the solvent .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 6,13,21,28-tetrafluoro-17-oxa-9,25-dithiaheptacyclo[16.13.0.02,16.03,8.010,15.019,24.026,31]hentriaconta-1(18),2(16),3(8),4,6,10(15),11,13,19(24),20,22,26(31),27,29-tetradecaene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
6,13,21,28-tetrafluoro-17-oxa-9,25-dithiaheptacyclo[16.13.0.02,16.03,8.010,15.019,24.026,31]hentriaconta-1(18),2(16),3(8),4,6,10(15),11,13,19(24),20,22,26(31),27,29-tetradecaene has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in cancer research.
Mechanism of Action
The mechanism of action of 6,13,21,28-tetrafluoro-17-oxa-9,25-dithiaheptacyclo[16.13.0.02,16.03,8.010,15.019,24.026,31]hentriaconta-1(18),2(16),3(8),4,6,10(15),11,13,19(24),20,22,26(31),27,29-tetradecaene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and cell proliferation .
Comparison with Similar Compounds
Benzo[4,5]thieno[3,2-b]benzofuran (BTBF): Similar in structure but lacks fluorine atoms.
Benzothieno[3,2-b]benzothiophene (BTBT): Contains sulfur atoms instead of oxygen.
Uniqueness: 6,13,21,28-tetrafluoro-17-oxa-9,25-dithiaheptacyclo[16.13.0.02,16.03,8.010,15.019,24.026,31]hentriaconta-1(18),2(16),3(8),4,6,10(15),11,13,19(24),20,22,26(31),27,29-tetradecaene is unique due to the presence of multiple fluorine atoms, which can significantly alter its chemical and physical properties, such as increasing its stability and reactivity. This makes it a valuable compound for various advanced applications in research and industry.
Properties
Molecular Formula |
C28H12F4OS2 |
|---|---|
Molecular Weight |
504.5g/mol |
IUPAC Name |
6,13,21,28-tetrafluoro-17-oxa-9,25-dithiaheptacyclo[16.13.0.02,16.03,8.010,15.019,24.026,31]hentriaconta-1(18),2(16),3(8),4,6,10(15),11,13,19(24),20,22,26(31),27,29-tetradecaene |
InChI |
InChI=1S/C28H12F4OS2/c29-13-3-7-21-19(9-13)27-25(17-5-1-15(31)11-23(17)34-21)26-18-6-2-16(32)12-24(18)35-22-8-4-14(30)10-20(22)28(26)33-27/h1-12H |
InChI Key |
SQEMWNWWDNTXBO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1F)SC3=C(C=C(C=C3)F)C4=C2C5=C(O4)C6=C(C=CC(=C6)F)SC7=C5C=CC(=C7)F |
Canonical SMILES |
C1=CC2=C(C=C1F)SC3=C(C=C(C=C3)F)C4=C2C5=C(O4)C6=C(C=CC(=C6)F)SC7=C5C=CC(=C7)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Dibenzylamino)propyl]isoindole-1,3-dione](/img/structure/B373977.png)
![3-({[(2-Carboxyethyl)sulfanyl][4-(dimethylamino)phenyl]methyl}sulfanyl)propanoic acid](/img/structure/B373979.png)
![14-thia-3,5,12-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8(13),9,11,15,17-nonaene](/img/structure/B373980.png)
![3-[4-(3-Pyridinylacetyl)-1-piperazinyl]propanamide](/img/structure/B373981.png)
![1-Cyano-4-(10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine](/img/structure/B373982.png)
![1-methyl-4-(7-(1-methyl-4-piperidinyl)thieno[2,3-c][2]benzothiepin-4(9H)-ylidene)piperidine](/img/structure/B373985.png)



![5-methylene-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B373996.png)
![2-bromoethyl 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl ether](/img/structure/B373999.png)
![1-{2-[4-(2-ethoxyethyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B374000.png)
![2-[4-(dibenzylamino)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B374002.png)
![3-chloropropyl 6,11-dihydrodibenzo[b,e]thiepin-11-yl ether](/img/structure/B374003.png)
